molecular formula C29H36N4O2 B15030560 4,4'-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B15030560
M. Wt: 472.6 g/mol
InChI Key: IJHHLFPNBGOUAS-UHFFFAOYSA-N
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Description

4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a heptane chain. The presence of phenyl groups and methyl substitutions further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the following steps:

    Formation of Pyrazolone Rings: The initial step involves the synthesis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Coupling Reaction: The next step involves the coupling of two pyrazolone rings with a heptane chain. This can be achieved through a nucleophilic substitution reaction, where the heptane chain is introduced using a suitable halogenated heptane derivative.

Industrial Production Methods

In an industrial setting, the production of 4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A simpler pyrazolone derivative with similar structural features.

    4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-3H-pyrazol-3-one): A compound with a similar backbone but lacking the dihydro functionality.

Uniqueness

4,4’-heptane-1,1-diylbis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is unique due to its dual pyrazolone rings connected by a heptane chain, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C29H36N4O2

Molecular Weight

472.6 g/mol

IUPAC Name

4-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)heptyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C29H36N4O2/c1-6-7-8-15-20-25(26-21(2)30(4)32(28(26)34)23-16-11-9-12-17-23)27-22(3)31(5)33(29(27)35)24-18-13-10-14-19-24/h9-14,16-19,25H,6-8,15,20H2,1-5H3

InChI Key

IJHHLFPNBGOUAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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